molecular formula C15H11NO3 B1606323 2-(4-Methoxy-phenyl)-isoindole-1,3-dione CAS No. 2142-04-3

2-(4-Methoxy-phenyl)-isoindole-1,3-dione

Cat. No.: B1606323
CAS No.: 2142-04-3
M. Wt: 253.25 g/mol
InChI Key: ZETLVSOYHDFNPZ-UHFFFAOYSA-N
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Description

2-(4-Methoxy-phenyl)-isoindole-1,3-dione is an organic compound characterized by its isoindole core structure substituted with a 4-methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Methoxy-phenyl)-isoindole-1,3-dione typically involves the condensation of phthalic anhydride with 4-methoxyaniline. The reaction proceeds through the formation of an intermediate imide, which cyclizes to form the isoindole structure. The general reaction conditions include:

  • Condensation Reaction:

      Reactants: Phthalic anhydride and 4-methoxyaniline.

      Solvent: Acetic acid or a similar polar solvent.

      Temperature: Reflux conditions (approximately 100-120°C).

      Catalyst: Acidic catalysts like sulfuric acid can be used to facilitate the reaction.

  • Cyclization:

    • The intermediate imide undergoes cyclization upon heating, forming the final isoindole structure.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: 2-(4-Methoxy-phenyl)-isoindole-1,3-dione can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a phenol derivative.

    Reduction: The isoindole ring can be reduced under specific conditions to form dihydro derivatives.

    Substitution: Electrophilic aromatic substitution can occur on the phenyl ring, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products:

    Oxidation: 2-(4-Hydroxy-phenyl)-isoindole-1,3-dione.

    Reduction: Dihydro-2-(4-methoxy-phenyl)-isoindole-1,3-dione.

    Substitution: Halogenated derivatives like 2-(4-bromo-phenyl)-isoindole-1,3-dione.

Chemistry:

    Building Block: Used as a precursor in the synthesis of more complex organic molecules.

    Ligand: Acts as a ligand in coordination chemistry, forming complexes with transition metals.

Biology and Medicine:

    Pharmacophore: The compound’s structure serves as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.

    Biological Studies: Used in studies to understand the interaction of isoindole derivatives with biological targets.

Industry:

    Materials Science: Utilized in the development of organic semiconductors and other advanced materials due to its stable isoindole core.

Mechanism of Action

The mechanism by which 2-(4-Methoxy-phenyl)-isoindole-1,3-dione exerts its effects depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The methoxy group can enhance the compound’s ability to cross biological membranes, increasing its bioavailability.

Molecular Targets and Pathways:

    Enzymes: Inhibits or activates enzymes involved in inflammatory pathways.

    Receptors: Binds to specific receptors, altering signal transduction pathways.

Comparison with Similar Compounds

    2-Phenyl-isoindole-1,3-dione: Lacks the methoxy group, resulting in different reactivity and biological activity.

    2-(4-Hydroxy-phenyl)-isoindole-1,3-dione: The hydroxy group provides different hydrogen bonding capabilities compared to the methoxy group.

Uniqueness: 2-(4-Methoxy-

Properties

IUPAC Name

2-(4-methoxyphenyl)isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO3/c1-19-11-8-6-10(7-9-11)16-14(17)12-4-2-3-5-13(12)15(16)18/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZETLVSOYHDFNPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70290693
Record name 2-(4-Methoxyphenyl)-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70290693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

10.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24806169
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

2142-04-3
Record name 2142-04-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70407
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(4-Methoxyphenyl)-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70290693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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